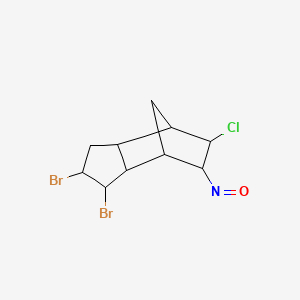
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, including halogenation and nitrosation reactions. The starting material, 4,7-Methano-1H-indene, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 2 positions. Chlorination is then carried out to add a chlorine atom at the 5 position. Finally, nitrosation is performed using nitrous acid to introduce the nitroso group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxides, and substituted indenes.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and chlorine atoms may also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Lacks the halogen and nitroso substitutions.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: Contains different substituents, leading to distinct chemical properties.
Dicyclopentadiene: A simpler structure with different reactivity.
Uniqueness
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its specific combination of halogen and nitroso substitutions, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
48146-91-4 |
|---|---|
Molekularformel |
C10H12Br2ClNO |
Molekulargewicht |
357.47 g/mol |
IUPAC-Name |
3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2 |
InChI-Schlüssel |
RTOAGUKGFNBCKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




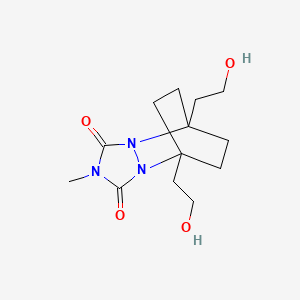
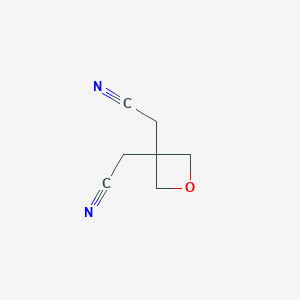
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
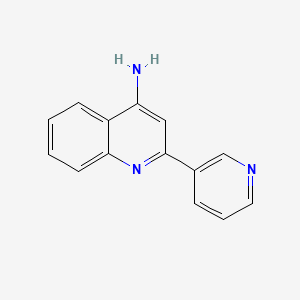
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
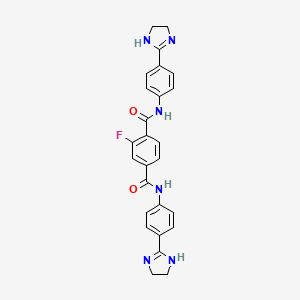
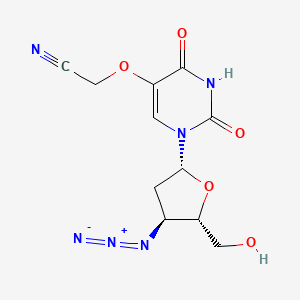
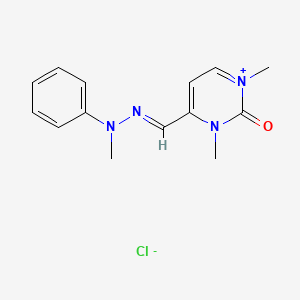
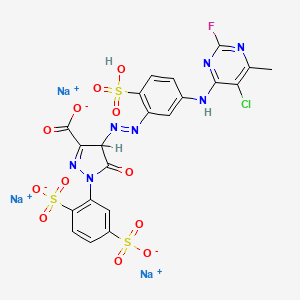
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

